molecular formula C7H4FIO2 B047903 2-Fluoro-6-iodobenzoic acid CAS No. 111771-08-5

2-Fluoro-6-iodobenzoic acid

Cat. No. B047903
Key on ui cas rn: 111771-08-5
M. Wt: 266.01 g/mol
InChI Key: CYCXAPWOBWWNRK-UHFFFAOYSA-N
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Patent
US08653263B2

Procedure details

To a 200 mL round-bottomed flask were added 2-fluoro-6-iodo-benzoic acid (7.5 g, 28.2 mmol), LiOH.H2O (1.42 g, 33.8 mmol), and THF (100 mL). The resulting mixture was warmed to 50° C. and stirred for 2 h. Dimethyl sulfate (4.03 mL, 42.3 mmol) was then added and the mixture was warmed to 65° C. After 2 h, the mixture was cooled to room temperature and NH4Cl(aq) (50 mL, 13 wt % solution) was added. The two resulting layers were thoroughly mixed and then separated. The organic layer was dried over MgSO4, filtered, and concentrated under reduced pressure to a light brown oil (7.79 g, 99% yield). 1H NMR (400 MHz, CDCl3): 7.68-7.60 (m, 1H), 7.15-7.06 (m, 2H), 3.98 (s, 3H).
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.03 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([I:11])[C:3]=1[C:4]([OH:6])=[O:5].O[Li].O.S(OC)(O[CH3:19])(=O)=O.[NH4+].[Cl-]>C1COCC1>[CH3:19][O:5][C:4](=[O:6])[C:3]1[C:7]([I:11])=[CH:8][CH:9]=[CH:10][C:2]=1[F:1] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
FC1=C(C(=O)O)C(=CC=C1)I
Name
LiOH.H2O
Quantity
1.42 g
Type
reactant
Smiles
O[Li].O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.03 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to 65° C
WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
The two resulting layers were thoroughly mixed
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C1=C(C=CC=C1I)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.79 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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